molecular formula C10H13FN2O4 B1666896 阿洛地乌定 CAS No. 25526-93-6

阿洛地乌定

货号 B1666896
CAS 编号: 25526-93-6
分子量: 244.22 g/mol
InChI 键: UXCAQJAQSWSNPQ-XLPZGREQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alovudine, also known as fluorothymidine, is an antiviral agent that was being developed by Medivir . It was discontinued after a Phase II trial in 2005 due to toxicity . It is a DNA polymerase inhibitor .


Synthesis Analysis

Alovudine was found to inhibit the SARS-CoV RNA-dependent RNA polymerase (RdRp) along with two other nucleotide analogues . It was also used in the preparation of radiopharmaceuticals .


Physical And Chemical Properties Analysis

Alovudine has a molar mass of 244.222 g/mol . It has a density of 1.4±0.1 g/cm3, and its index of refraction is 1.565 . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

科学研究应用

HIV 治疗

  • 在耐药性 HIV 感染中的应用:阿洛地乌定已被开发用于潜在治疗耐药性 HIV 感染。IIa 期试验已在多重耐药 HIV 患者中显示出前景 (Rusconi,2003)
  • 在抗逆转录病毒经验丰富的患者中的疗效:它在体外对核苷逆转录酶抑制剂 (NRTI) 耐药的 HIV 毒株表现出有效的抑制作用。一项研究表明,在已接受失败方案治疗的 HIV 患者中,病毒载量显着降低 (Ghosn 等,2007)

急性髓细胞白血病 (AML) 治疗

  • 抑制 AML 中的线粒体 DNA 聚合酶 γ:已显示阿洛地乌定抑制聚合酶 γ,导致 AML 细胞中线粒体 DNA 耗竭、线粒体蛋白水平降低、细胞增殖减少和活力降低。这导致受试小鼠的白血病生长减少 (Yehudai 等,2018)
  • 对氧化磷酸化和 AML 分化的影响:同一项研究表明,阿洛地乌定损害氧化磷酸化并促进 AML 细胞中的单核分化。这些作用与氧化磷酸化的减少无关 (Yehudai-Ofir 等,2017)

非霍奇金淋巴瘤 (NHL) 中的诊断成像

  • NHL 成像中的生物分布:标记为 [18F]FLT 的阿洛地乌定已用于正电子发射断层扫描 (PET) 成像来检测 NHL 的表现。其在增殖细胞中的生物分布和积累使其适用于 NHL 成像 (Buchmann 等,2004)

转运研究

  • 阿洛地乌定向大脑和脑脊液的转运:通过微透析进行的对阿洛地乌定向大鼠大脑和脑脊液的转运的研究,提供了其穿透血脑屏障的能力的见解,这对于 HIV 相关神经认知障碍的抗病毒治疗至关重要 (Ståhle & Borg,2000)

针对其他病毒的抗病毒活性

  • 抑制人类冠状病毒 229E (HCoV-229E):阿洛地乌定已显示出对人类冠状病毒 229E 的抗病毒活性,表明在冠状病毒治疗方面有进一步研究的潜力 (Parang 等,2020)

属性

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAQJAQSWSNPQ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046579
Record name Alovudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alovudine

CAS RN

25526-93-6
Record name 3′-Fluorothymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25526-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alovudine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alovudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alovudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG53R0DWDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alovudine
Reactant of Route 2
Alovudine
Reactant of Route 3
Alovudine
Reactant of Route 4
Alovudine
Reactant of Route 5
Alovudine
Reactant of Route 6
Alovudine

Citations

For This Compound
494
Citations
C Flexner, C Van Der Horst… - Journal of Infectious …, 1994 - academic.oup.com
… We are now analyzing these toxicities and their relationship to alovudine in depth. All subjects were followed closely for 4 weeks after stopping alovudine, and none had evidence …
Number of citations: 99 academic.oup.com
J Ghosn, AM Quinson, ND Sabo, L Cotte… - HIV …, 2007 - Wiley Online Library
… in the early trials upon prolonged exposure to alovudine. A lack of clear advantages in … caused alovudine development to be stopped [6]. However, later in vitro studies found alovudine …
Number of citations: 16 onlinelibrary.wiley.com
S Rusconi - Current Opinion in Investigational Drugs (London …, 2003 - europepmc.org
Alovudine Medivir. - Abstract - Europe PMC … Alovudine Medivir. … Medivir is developing alovudine, an anti-HIV compound for the potential treatment of drug-resistant HIV infection …
Number of citations: 9 europepmc.org
L Ståhle, E Guzenda… - JAIDS Journal of …, 1993 - journals.lww.com
… alovudine is -- 10 times as potent as zidovudine (2). The pharmacokinetic properties of alovudine … , the most important differences being that alovudine is not protein bound and has a …
Number of citations: 36 journals.lww.com
L Ståhle, N Borg - Life Sciences, 2000 - Elsevier
… of alovudine were sampled by microdialysis in order to study the transport of alovudine between the … infusion of alovudine 25mg/kg/hr after a loading dose of 25 mgkg in 5 minutes (n=4). …
Number of citations: 22 www.sciencedirect.com
D Yehudai, SU Liyanage, R Hurren, B Rizoska… - …, 2019 - ncbi.nlm.nih.gov
… alovudine reduced leukemic growth without evidence of toxicity and decreased levels of mitochondrial DNA in the leukemic cells. We also showed that alovudine … , such as alovudine, as …
Number of citations: 15 www.ncbi.nlm.nih.gov
L Ståhle - Journal of pharmacological and toxicological methods, 1994 - Elsevier
… The difference between alovudine and … alovudine was lost during perfusion was lower during coperfusion with zidovudine. We have previously found that the rates with which alovudine …
Number of citations: 13 www.sciencedirect.com
K Lindén, L Ståhle… - Pharmacology & …, 2003 - Wiley Online Library
… alovudine in order to study the influence of well‐known transport inhibitors (probenecid and quinidine) on the transport of alovudine … a subcutaneous injection of alovudine 25 mg/kg in …
Number of citations: 4 onlinelibrary.wiley.com
D Yehudai-Ofir, SU Liyanage, R Hurren, M Gronda… - Blood, 2017 - Elsevier
… effects of alovudine on the growth of AML cells in vivo . SCID mice xenografted with OCI-AML2 cells were treated with alovudine (… Therefore, we explored the effects of alovudine on the …
Number of citations: 2 www.sciencedirect.com
N Borg - 1998 - openarchive.ki.se
… decreased the alovudine concentration in the … alovudine solution at increasing concentration and quirridine administration significantly increased the microdialysis recovery of alovudine…
Number of citations: 0 openarchive.ki.se

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。